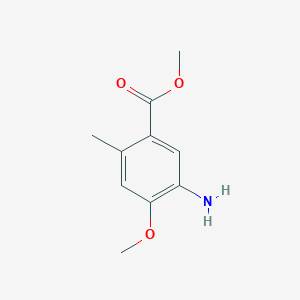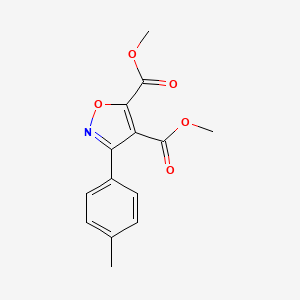
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C12H12BrNS It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a thiophen-2-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:
Bromination: The starting material, 2-methylaniline, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
N-Alkylation: The brominated product is then subjected to N-alkylation with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and aniline moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylaniline: Lacks the thiophen-2-ylmethyl group, making it less versatile in certain applications.
2-Bromo-5-methylaniline: Similar structure but different substitution pattern, leading to different reactivity and properties.
Thiophen-2-ylmethylamine: Contains the thiophene moiety but lacks the brominated aniline structure.
Uniqueness
5-Bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline is unique due to the combination of the brominated aniline and thiophene moieties, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI Key |
VKMSACNGYYVBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)


![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)





![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)

